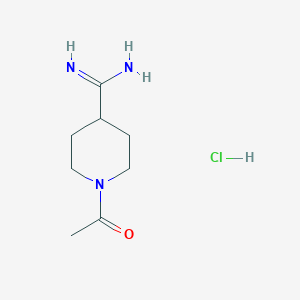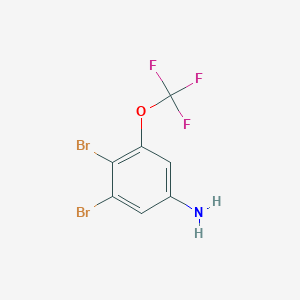
3,4-Dibromo-5-(trifluoromethoxy)aniline
説明
3,4-Dibromo-5-(trifluoromethoxy)aniline (DBTFA) is a compound used in a variety of scientific research applications. It is a member of the aniline family, which are compounds with a six-member ring structure containing a nitrogen atom. DBTFA is a brominated aniline, having two bromine atoms attached to the ring structure. It also has a trifluoromethoxy group, which is a type of organic functional group. The compound has a wide range of uses, including synthesis, biochemical and physiological effects, and lab experiments.
科学的研究の応用
3,4-Dibromo-5-(trifluoromethoxy)aniline has a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in the synthesis of polymers and as a catalyst in the polymerization of styrene. Additionally, it is used in the synthesis of fluorinated compounds, such as perfluorooctanesulfonate and perfluorooctanoic acid.
作用機序
The mechanism of action of 3,4-Dibromo-5-(trifluoromethoxy)aniline is not fully understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with electrophiles, such as acids and bases. Additionally, it is believed that the trifluoromethoxy group can act as a leaving group, allowing the compound to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dibromo-5-(trifluoromethoxy)aniline are not well understood. The compound has been shown to have some antibacterial and antifungal activity, but the exact mechanisms of action are not known. Additionally, 3,4-Dibromo-5-(trifluoromethoxy)aniline has been shown to inhibit the growth of some cancer cells, but the exact mechanism of action is not known.
実験室実験の利点と制限
3,4-Dibromo-5-(trifluoromethoxy)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is readily available. Additionally, it is a relatively inexpensive compound, and it can be used in a variety of reactions. However, it is important to note that 3,4-Dibromo-5-(trifluoromethoxy)aniline is a toxic compound, and it should be handled with care.
将来の方向性
There are several potential future directions for research involving 3,4-Dibromo-5-(trifluoromethoxy)aniline. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug synthesis. Additionally, further research could be conducted to explore the potential use of 3,4-Dibromo-5-(trifluoromethoxy)aniline as a catalyst in the polymerization of other compounds. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of other fluorinated compounds.
特性
IUPAC Name |
3,4-dibromo-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVDUNRUNCHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)


![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
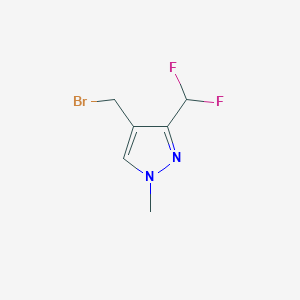
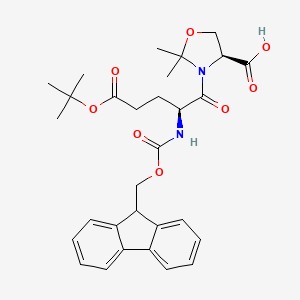
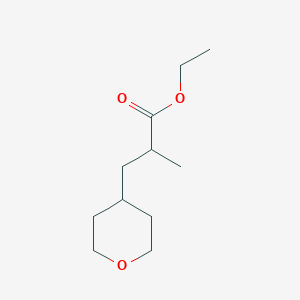
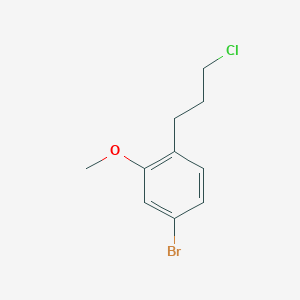
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
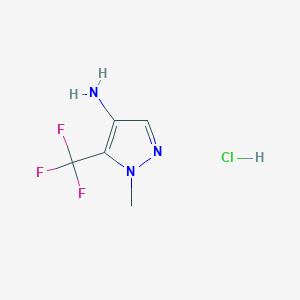
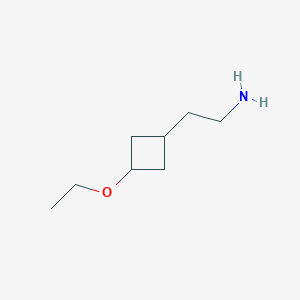
![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)
